(2E)-2-(BENZENESULFONYL)-3-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]PROP-2-ENENITRILE
Description
The compound (2E)-2-(benzenesulfonyl)-3-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-[(2-ethyl-6-methylphenyl)amino]prop-2-enenitrile is a structurally complex enenitrile derivative characterized by three key substituents: a benzenesulfonyl group at position 2, a [(2,4-dimethylphenyl)methyl]sulfanyl group at position 3, and a (2-ethyl-6-methylphenyl)amino group at position 2.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(2,4-dimethylphenyl)methylsulfanyl]-3-(2-ethyl-6-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S2/c1-5-22-11-9-10-20(3)26(22)29-27(32-18-23-15-14-19(2)16-21(23)4)25(17-28)33(30,31)24-12-7-6-8-13-24/h6-16,29H,5,18H2,1-4H3/b27-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWALYINMJEPBL-IMVLJIQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=C(C=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=C(C=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonyl chloride, which is then reacted with the appropriate amine to form the sulfonamide. Subsequent steps involve the introduction of the dimethylphenylmethylsulfanyl and ethylmethylphenylamino groups through nucleophilic substitution reactions. The final step involves the formation of the prop-2-enenitrile backbone under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]PROP-2-ENENITRILE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-2-(BENZENESULFONYL)-3-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]PROP-2-ENENITRILE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
Backbone Similarity : All compounds share a prop-2-enenitrile backbone, enabling conjugation effects and planar geometry .
Electronic Effects : The trifluoromethyl group in and bromine in introduce strong electron-withdrawing effects, whereas the target compound’s benzenesulfonyl group offers moderate electron withdrawal .
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
Insights :
- The target compound’s high LogP (>4.0) suggests strong membrane permeability but poor aqueous solubility, a common challenge in drug development .
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